7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound belonging to the benzothiadiazine family. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the benzothiadiazine ring. Benzothiadiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with various reagents. One common method includes the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminobenzenesulfonamides with aldehydes . These reactions are usually carried out under mild conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . These reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives with various functional groups .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Medicine: The compound is being investigated for its antihypertensive, antidiabetic, and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an inhibitor of certain enzymes, such as aldose reductase, which is involved in diabetic complications . The compound also modulates ion channels and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiadiazine derivatives, such as:
- 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (IDRA-21)
- 2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives with various substituents .
Uniqueness
The uniqueness of 7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine and chlorine atoms enhances its reactivity and potential for further functionalization, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H6BrClN2O2S |
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Molecular Weight |
309.57 g/mol |
IUPAC Name |
7-bromo-3-chloro-5-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C8H6BrClN2O2S/c1-4-2-5(9)3-6-7(4)11-8(10)12-15(6,13)14/h2-3H,1H3,(H,11,12) |
InChI Key |
FFYPXGKOJGPTRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=NS2(=O)=O)Cl)Br |
Origin of Product |
United States |
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